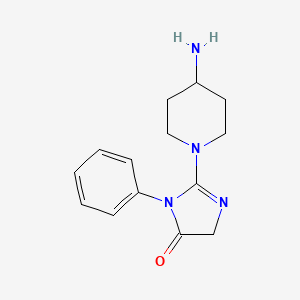

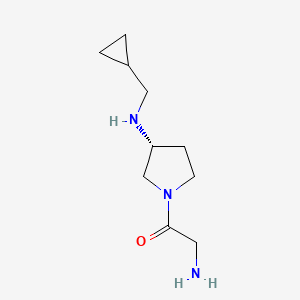

![molecular formula C13H14ClN3 B11795546 4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine](/img/structure/B11795546.png)

4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

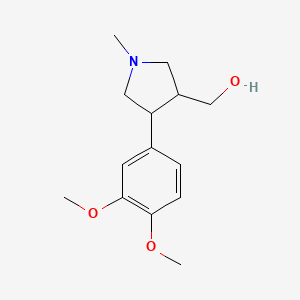

4-Cloro-2-ciclohexilpirido[3,4-d]pirimidina es un compuesto heterocíclico caracterizado por un sistema de anillos de piridina y pirimidina fusionados, con un átomo de cloro en la posición 4 y un grupo ciclohexilo en la posición 2. Esta estructura única le confiere propiedades químicas distintivas, convirtiéndola en un compuesto valioso en diversos campos científicos, incluida la química medicinal y la ciencia de los materiales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-Cloro-2-ciclohexilpirido[3,4-d]pirimidina generalmente implica reacciones orgánicas de múltiples pasos. Un método común comienza con la condensación de 2-ciano-3-(1,3-dioxolano) propionato de etilo con acetato de formamidina en presencia de etanol y álcali. La mezcla de reacción se calienta a reflujo, seguida de acidificación y ciclización para formar el anillo de pirimidina . Otro método implica el uso de malonato de dietilo como material de partida, que se somete a una serie de reacciones, incluyendo alquilación, ciclización y cloración para producir el compuesto objetivo .

Métodos de producción industrial

La producción industrial de 4-Cloro-2-ciclohexilpirido[3,4-d]pirimidina a menudo emplea métodos escalables y rentables. Estos métodos se centran en optimizar las condiciones de reacción para lograr altos rendimientos y pureza, minimizando al mismo tiempo los residuos y el impacto ambiental. El uso de reactores de flujo continuo y principios de química verde se está volviendo cada vez más común en entornos industriales.

Análisis De Reacciones Químicas

Tipos de reacciones

4-Cloro-2-ciclohexilpirido[3,4-d]pirimidina experimenta diversas reacciones químicas, que incluyen:

Sustitución nucleofílica: El átomo de cloro en la posición 4 puede ser reemplazado por nucleófilos como aminas o tioles en condiciones apropiadas.

Oxidación y reducción: El compuesto puede participar en reacciones de oxidación y reducción, aunque las condiciones y reactivos específicos dependen de la transformación deseada.

Reacciones de acoplamiento: Puede sufrir reacciones de acoplamiento de Suzuki con ácidos borónicos para formar derivados biarílicos.

Reactivos y condiciones comunes

Sustitución nucleofílica: Reactivos como hidruro de sodio y aminas primarias en disolventes polares como la dimetilformamida.

Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno.

Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio.

Reacciones de acoplamiento: Catalizadores de paladio y ácidos borónicos en presencia de bases como carbonato de potasio.

Principales productos

Los principales productos formados a partir de estas reacciones incluyen derivados sustituidos de pirido[3,4-d]pirimidina, que pueden exhibir diversas actividades biológicas y propiedades materiales.

Aplicaciones Científicas De Investigación

4-Cloro-2-ciclohexilpirido[3,4-d]pirimidina tiene una amplia gama de aplicaciones en la investigación científica:

Química medicinal: Sirve como un andamio para desarrollar inhibidores de cinasas, particularmente dirigidos a la cinasa 1 dependiente de fosfoinositol-3 (PDK1) para la terapia del cáncer.

Biología: El compuesto se utiliza en el estudio de las vías de señalización celular y como una herramienta para investigar las interacciones proteína-ligando.

Ciencia de los materiales: Sus propiedades electrónicas lo hacen adecuado para su uso en semiconductores orgánicos y como ligandos en catálisis.

Investigación farmacéutica: Es un precursor para la síntesis de compuestos bioactivos con potenciales aplicaciones terapéuticas.

Mecanismo De Acción

El mecanismo de acción de 4-Cloro-2-ciclohexilpirido[3,4-d]pirimidina implica su interacción con objetivos moleculares específicos, como las cinasas. Al unirse al sitio activo de estas enzimas, inhibe su actividad, lo que lleva a la interrupción de las vías de señalización esenciales para la proliferación y supervivencia celular. Esta inhibición puede inducir la apoptosis en las células cancerosas y modular las respuestas inflamatorias .

Comparación Con Compuestos Similares

Compuestos similares

4-Cloro-7H-pirrolo[2,3-d]pirimidina: Comparte un núcleo de pirimidina similar pero carece del grupo ciclohexilo, lo que lo hace menos hidrofóbico.

Pirazolo[3,4-d]pirimidina: Otro compuesto heterocíclico con un sistema de anillos fusionados, utilizado como un inhibidor de cinasa.

Pirido[2,3-d]pirimidina: Estructura similar pero con diferentes patrones de sustitución, afectando su actividad biológica.

Singularidad

4-Cloro-2-ciclohexilpirido[3,4-d]pirimidina es única debido a su patrón de sustitución específico, que aumenta su hidrofobicidad e influye en su interacción con los objetivos biológicos. Esta estructura distintiva contribuye a su potencia y selectividad como inhibidor de cinasas, convirtiéndola en un compuesto valioso en el descubrimiento y desarrollo de fármacos.

Propiedades

Fórmula molecular |

C13H14ClN3 |

|---|---|

Peso molecular |

247.72 g/mol |

Nombre IUPAC |

4-chloro-2-cyclohexylpyrido[3,4-d]pyrimidine |

InChI |

InChI=1S/C13H14ClN3/c14-12-10-6-7-15-8-11(10)16-13(17-12)9-4-2-1-3-5-9/h6-9H,1-5H2 |

Clave InChI |

CSDLBNGMDFMGAE-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)C2=NC3=C(C=CN=C3)C(=N2)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

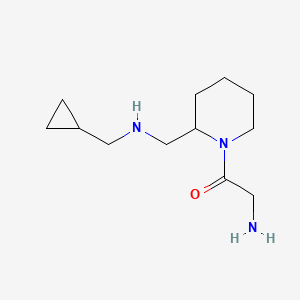

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11795498.png)

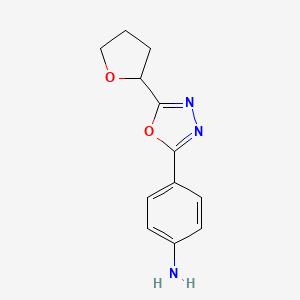

![2-Bromo-6-propoxybenzo[d]thiazole](/img/structure/B11795539.png)

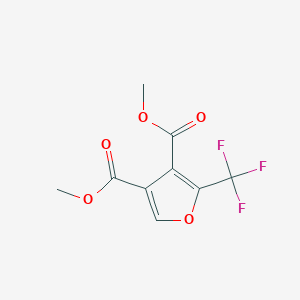

![5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B11795549.png)